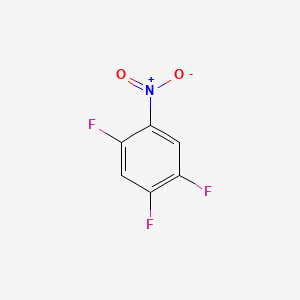

1,2,4-Trifluoro-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10248. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJNMGYMBLNTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175270 | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-61-5 | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2105-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trifluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIFLUORO-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZU9GWD6VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Trifluoro-5-nitrobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become an indispensable tool for fine-tuning molecular properties. Among the vast array of fluorinated building blocks, 1,2,4-trifluoro-5-nitrobenzene (also known as 2,4,5-trifluoronitrobenzene) emerges as a compound of significant interest. Its unique electronic architecture, characterized by the synergistic electron-withdrawing effects of three fluorine atoms and a nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, coupled with the ability of the fluorine and nitro moieties to modulate key drug-like properties such as lipophilicity, metabolic stability, and binding interactions, positions this compound as a valuable precursor in the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this versatile reagent, with a particular focus on its application in the development of contemporary pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective utilization in a research and development setting.

Core Physicochemical Data

The key physical properties of this compound are summarized in the table below. These data are crucial for reaction setup, solvent selection, and purification procedures.

| Property | Value | Reference(s) |

| CAS Number | 2105-61-5 | [1][2] |

| Molecular Formula | C₆H₂F₃NO₂ | [2] |

| Molecular Weight | 177.08 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Melting Point | -11 °C | [3][4] |

| Boiling Point | 194-195 °C | [3][4] |

| Density | 1.544 g/mL at 25 °C | [3][4] |

| Refractive Index (n₂₀/D) | 1.4943 | [3] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene.[5] Very low solubility in water.[5] |

Spectroscopic Signature: Elucidating the Structure

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by two multiplets in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring.[6] The specific chemical shifts and coupling patterns are influenced by the neighboring fluorine and nitro groups.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful analytical tool. The spectrum displays three distinct signals, one for each of the non-equivalent fluorine atoms. The chemical shifts and complex splitting patterns, arising from both homo- (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling, provide a definitive fingerprint of the substitution pattern on the aromatic ring.[1][7][8] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.[9]

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound exhibits a molecular ion peak (M⁺) at m/z 177, corresponding to its molecular weight.[5][10] Key fragmentation patterns include the loss of the nitro group (-NO₂) to give a fragment at m/z 131, and subsequent fragmentation of the trifluorobenzene ring.[11]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available chlorinated precursors. A common and industrially relevant approach involves the nitration of a dichlorofluorobenzene followed by a halogen exchange (Halex) reaction.[1]

Synthetic Workflow Overview

Detailed Experimental Protocol

The following protocol is a representative example based on established chemical principles for nitration and halogen exchange reactions.[1][12]

Step 1: Nitration of 2,4-Dichlorofluorobenzene

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4-dichlorofluorobenzene (1.0 eq).

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1:1 w/w with nitric acid) while cooling in an ice bath.

-

Nitration Reaction: Cool the flask containing the starting material to 0-5 °C. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC. Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Isolation: The product, 2,4-dichloro-5-fluoronitrobenzene, will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene (Halex Reaction)

-

Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-5-fluoronitrobenzene (1.0 eq), an excess of spray-dried potassium fluoride (KF), and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Fluorination: Add a high-boiling polar aprotic solvent (e.g., dimethylformamide or sulfolane) and heat the mixture to a high temperature (typically 150-190 °C).

-

Reaction Monitoring and Work-up: Monitor the reaction by GC for the disappearance of the starting material and the formation of the product. Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Mechanistic Insights: The Power of SNAr

The chemical behavior of this compound is dominated by its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of three strongly electron-withdrawing fluorine atoms and a powerful nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[13]

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14]

-

Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is a key stabilizing factor.[13]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group.

Regioselectivity: A Matter of Electronics

A critical consideration in the SNAr reactions of this compound is regioselectivity – which of the three fluorine atoms is preferentially substituted? The outcome is dictated by the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex intermediate.

-

Activation by the Nitro Group: The nitro group provides the strongest stabilization through resonance when the negative charge is delocalized onto the carbon atoms at the ortho and para positions relative to the nitro group.[13]

-

Predicted Reactivity: In this compound, the fluorine atom at the C4 position is para to the nitro group. Nucleophilic attack at this position allows for direct delocalization of the resulting negative charge onto the nitro group. The fluorine at the C2 position is ortho to the nitro group, also allowing for resonance stabilization. The fluorine at the C1 position is meta to the nitro group, and attack at this position does not allow for direct resonance stabilization of the negative charge by the nitro group. Therefore, the fluorine atoms at the C4 (para) and C2 (ortho) positions are the most activated towards nucleophilic substitution. In many cases, substitution at the C4 position is favored due to reduced steric hindrance compared to the C2 position.[15]

Applications in Drug Discovery: The Case of Sitagliptin

The utility of this compound as a building block in drug discovery is exemplified by its role in the synthesis of Sitagliptin, a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[4][16] While Sitagliptin itself does not contain a nitro group, its synthesis often starts from 2,4,5-trifluorophenylacetic acid, which is a derivative of this compound.[4][17]

Retrosynthetic Connection to Sitagliptin

The 2,4,5-trifluorophenyl moiety is a key structural feature of Sitagliptin. The synthesis of this crucial fragment can be traced back to this compound. A key transformation involves the nucleophilic substitution of the fluorine atom para to the nitro group with a malonic ester, followed by further chemical modifications.[18]

This connection highlights the strategic importance of this compound as a readily available starting material for introducing the trifluorophenyl group into complex drug molecules. The predictable reactivity of this compound allows for the efficient and controlled construction of key intermediates in multi-step syntheses.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is fatal if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its highly activated aromatic ring, coupled with the predictable regioselectivity of its nucleophilic aromatic substitution reactions, makes it an invaluable tool for the construction of complex fluorinated molecules. The pivotal role of its derivatives in the synthesis of blockbuster drugs like Sitagliptin underscores its significance in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists seeking to leverage this potent reagent in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[1][2][11]

-

ChemicalBook. (2025). This compound. Retrieved from a valid URL.[4]

-

Google Patents. (n.d.). A kind of preparation method of 2,4,5-trifluoro benzene acetic acid. Retrieved from a valid URL.[17]

-

Benchchem. (n.d.). Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Laboratory Protocol. Retrieved from a valid URL.[6]

-

MDPI. (2021). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Retrieved from a valid URL.[19]

-

NIST. (n.d.). Benzene, 1,2,4-trifluoro-5-nitro-. National Institute of Standards and Technology. Retrieved from a valid URL.[8][10]

-

PubMed Central (PMC). (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. National Institutes of Health. Retrieved from a valid URL.[4]

- Benchchem. (n.d.). Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.

- Google Patents. (n.d.). A process for the preparation of 3,4,5-trifluoronitrobenzene.

-

ChemicalBook. (n.d.). This compound(2105-61-5) 1H NMR spectrum. Retrieved from a valid URL.[6]

- Sigma-Aldrich. (n.d.). 2,4,5-Trifluoronitrobenzene 99%.

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from a valid URL.[20]

-

SpringerLink. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from a valid URL.[21]

- CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

ChemicalBook. (n.d.). 3,4,5-Trifluoronitrobenzene synthesis. Retrieved from a valid URL.[22]

-

NIST. (n.d.). Benzene, 1,2,4-trifluoro-5-nitro-. National Institute of Standards and Technology. Retrieved from a valid URL.[10]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from a valid URL.[5]

- V.P. & R.P.T.P. Science College. (n.d.). 1 NITRATION.

- ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.

-

SpectraBase. (n.d.). 2,4,5-Trifluoronitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from a valid URL.[23]

-

Google Patents. (n.d.). A kind of preparation method of 2,4,5-trifluoro benzene acetic acid. Retrieved from a valid URL.[18]

- Chem-Impex. (n.d.). 2,4,5-Trifluoronitrobenzène.

-

IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Retrieved from a valid URL.[7]

- Google Patents. (n.d.). Preparation method for 2,3,4-trifluoronitrobenzene.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from a valid URL.[3]

- University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation.

- Global Substance Registration System. (n.d.). This compound.

-

V.P. & R.P.T.P. Science College. (n.d.). 1 NITRATION. Retrieved from a valid URL.[24]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from a valid URL.[9]

-

ResearchGate. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from a valid URL.[15]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from a valid URL.[14]

- University of Massachusetts Lowell. (n.d.). Interpretation of mass spectra.

- Ossila. (n.d.). 2,4,6-Trifluoronitrobenzene.

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from a valid URL.[13]

- Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

-

SpectraBase. (n.d.). 2,4,5-Trifluoronitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from a valid URL.[23]

- PubMed Central (PMC). (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health.

- YouTube. (2019). nitration of aromatic compounds.

- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.

- University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

-

V.P. & R.P.T.P. Science College. (n.d.). 1 NITRATION. Retrieved from a valid URL.[25]

- Google Patents. (n.d.). Preparation method for 2,3,4-trifluoronitrobenzene.

- ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM....

- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- R Discovery. (1995). Rationalizing the Regioselectivity in Polynitroarene Anionic .sigma.-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution.

Sources

- 1. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(2105-61-5) MS spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. azom.com [azom.com]

- 10. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

- 11. This compound | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]

- 18. CN103012111B - A kind of preparation method of 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 21. d-nb.info [d-nb.info]

- 22. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. 1,2,4-Trifluoro-5-(2-nitroethyl)benzene | Benchchem [benchchem.com]

- 25. vpscience.org [vpscience.org]

An In-depth Technical Guide to 1,2,4-Trifluoro-5-nitrobenzene (CAS No. 2105-61-5): Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trifluoro-5-nitrobenzene (CAS No. 2105-61-5), a pivotal fluorinated intermediate in modern organic synthesis. The document is structured to deliver in-depth insights for researchers, chemists, and professionals in the pharmaceutical and materials science sectors. We will explore its fundamental physicochemical properties, detail established synthetic pathways, and critically analyze its chemical reactivity, with a focus on the mechanistic principles of nucleophilic aromatic substitution (SNAr). Furthermore, this guide highlights its strategic applications as a versatile building block in the development of novel pharmaceuticals, agrochemicals, and high-performance polymers, while also providing essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction and Strategic Importance

This compound is an aromatic organic compound characterized by a benzene ring substituted with three fluorine atoms and a nitro group.[1] The strategic placement of these functional groups imparts a unique electronic profile to the molecule, rendering it an exceptionally valuable intermediate for chemical synthesis.[2] The strong electron-withdrawing nature of both the nitro group and the fluorine atoms creates a highly electron-deficient aromatic system.[1][3] This electronic deficiency is the cornerstone of its utility, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of profound importance in constructing complex molecules.

In the fields of drug discovery and agrochemical development, the incorporation of fluorine atoms is a widely adopted strategy to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5][6] this compound serves as a key building block, providing a reliable scaffold for introducing a trifluorinated phenyl moiety into new chemical entities.[2] Its applications also extend to materials science, where it is used in the synthesis of advanced polymers and coatings that require superior thermal and chemical resistance.[2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in synthesis.[7]

| Property | Value | Source(s) |

| CAS Number | 2105-61-5 | [7] |

| Molecular Formula | C₆H₂F₃NO₂ | [7] |

| Molecular Weight | 177.08 g/mol | [7] |

| Appearance | Light yellow to brown clear liquid | [2] |

| Melting Point | -11 °C | [8] |

| Boiling Point | 194-195 °C | [8] |

| Density | 1.544 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.4943 | |

| Flash Point | 89 °C (192.2 °F) - closed cup |

Spectroscopic Data: The structure of this compound has been confirmed through various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry, are available through public databases such as PubChem and commercial supplier websites.[7][9][10] These spectra are crucial for reaction monitoring and quality control during its synthesis and subsequent use.

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that leverages common industrial reactions. One prominent pathway begins with 2,4-dichlorofluorobenzene, as outlined in patent literature.[11] This method involves nitration followed by a halogen exchange (Halex) reaction.

Step-by-Step Synthesis Protocol:

-

Nitration: 2,4-Dichlorofluorobenzene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2,4-dichloro-5-fluoronitrobenzene.[11] The regioselectivity of this step is directed by the existing substituents.

-

Fluorination (Halogen Exchange): The resulting 2,4-dichloro-5-fluoronitrobenzene is dissolved in an organic solvent. Potassium fluoride (KF) is added along with a catalyst to facilitate the substitution of the chlorine atoms with fluorine.[11] This step proceeds via nucleophilic aromatic substitution, where fluoride ions displace the chloride leaving groups to form the final product, 2,4,5-trifluoronitrobenzene (an isomer and common synonym for this compound).[11]

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr).[12] This reactivity is a direct consequence of its electronic structure.

Causality of Reactivity: The aromatic ring is rendered highly electrophilic (electron-poor) by the potent electron-withdrawing effects of the nitro group (-M, -I) and the three fluorine atoms (-I).[3] This severe electron deficiency makes the ring an attractive target for attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[12][13]

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[13] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12]

-

Elimination: The aromaticity is restored in a fast step through the elimination of a fluoride ion, which is a competent leaving group in this context.

Regioselectivity: In this compound, the fluorine atoms are not equally reactive. The positions ortho and para to the strongly activating nitro group are the most susceptible to nucleophilic attack. This is because the negative charge in the Meisenheimer complex intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[12] The fluorine atom at the C-4 position (para to the nitro group) is typically the most readily displaced, followed by the fluorine at the C-2 position (ortho to the nitro group).

Applications in Research and Development

The unique reactivity of this compound makes it a versatile precursor in several high-value applications.

-

Pharmaceutical Synthesis: This compound is a critical intermediate for synthesizing complex pharmaceutical agents.[1][2] The strategic introduction of fluorine can significantly improve a drug candidate's pharmacokinetic profile (e.g., blocking metabolic oxidation, increasing lipophilicity for better blood-brain barrier penetration). The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, such as amide bond formation or diazotization, enabling the construction of diverse molecular architectures.[11] The nitroaromatic moiety itself is found in several therapeutic agents, where it can be bioreduced in vivo to exert a biological effect.[14]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of modern pesticides and herbicides often utilizes fluorinated intermediates to enhance potency and environmental stability.[2] this compound provides a robust starting point for creating novel agrochemicals.

-

Materials Science: It serves as a monomer or cross-linking agent in the production of high-performance polymers. The resulting materials often exhibit enhanced thermal stability, chemical inertness, and specific dielectric properties, making them suitable for demanding applications in electronics and aerospace.[2]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[15][16]

| Hazard Category | Description | Pictogram |

| Acute Toxicity, Oral | Fatal if swallowed (H300). | ☠️ (GHS06) |

| Skin Irritation | Causes skin irritation (H315). | ❗ (GHS07) |

| Eye Irritation | Causes serious eye irritation (H319). | ❗ (GHS07) |

| Specific Target Organ Toxicity | May cause respiratory irritation (H335). | ❗ (GHS07) |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Avoid breathing mist, vapors, or spray.[16]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][16]

Storage:

-

Store locked up in a well-ventilated place.[15]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]

First-Aid Measures:

-

If Swallowed: Get emergency medical help immediately. Rinse mouth.[15]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical attention.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemistry. Its highly activated aromatic system, governed by the powerful electron-withdrawing properties of its nitro and fluoro substituents, provides a predictable and highly reactive platform for nucleophilic aromatic substitution. This reactivity allows chemists in drug discovery, agrochemical research, and materials science to construct complex, high-value molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential safely and effectively.

References

Sources

- 1. CAS 2105-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. nbinno.com [nbinno.com]

- 5. ajrconline.org [ajrconline.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. This compound | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 2105-61-5 [chemicalbook.com]

- 9. This compound(2105-61-5) 1H NMR spectrum [chemicalbook.com]

- 10. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

- 11. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1,2,4-Trifluoro-5-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1,2,4-Trifluoro-5-nitrobenzene

This compound (CAS No: 2105-61-5), also known as 2,4,5-trifluoronitrobenzene, is a pivotal fluorinated building block in modern organic synthesis.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and materials science. The strategic placement of three electron-withdrawing fluorine atoms and a versatile nitro group on the benzene ring imparts unique reactivity, making it a valuable precursor for complex molecular architectures.

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles, improving aspects such as metabolic stability, lipophilicity, and binding affinity.[3] As a result, fluorinated intermediates like this compound are in high demand for the synthesis of novel therapeutics across various disease areas, including oncology and infectious diseases.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Primary Synthetic Pathway: Electrophilic Aromatic Nitration

The most direct and fundamentally important method for synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction of 1,2,4-trifluorobenzene.[5][6] This pathway leverages the reactivity of the aromatic ring, albeit moderated by the deactivating nature of the fluorine substituents.

Mechanism and Regioselectivity

The nitration process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[7] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

The 1,2,4-trifluorobenzene substrate then acts as a nucleophile, attacking the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step involves the deprotonation of the arenium ion by a weak base (like water or the bisulfate ion) to restore aromaticity and yield the final product.[7]

Caption: Figure 1: Mechanism of Electrophilic Nitration

Fluorine atoms are deactivating yet ortho-, para-directing substituents. In 1,2,4-trifluorobenzene, the C5 position is para to the C2 fluorine and ortho to the C4 fluorine, making it the most electronically favorable site for electrophilic attack, leading to the desired regioisomer as the major product.

Experimental Protocol: Nitration of 1,2,4-Trifluorobenzene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1,2,4-Trifluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Sodium Bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Preparation of Mixed Acid: In a flask cooled in an ice-salt bath, cautiously add 70.7g of fuming nitric acid to 70.7g of concentrated sulfuric acid with gentle stirring. Maintain the temperature below 10°C.[8]

-

Reaction Setup: Charge a separate three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel, with 1,2,4-trifluorobenzene. Cool the flask to 0-5°C using an ice bath.

-

Addition of Nitrating Agent: Add the prepared mixed acid dropwise to the stirred 1,2,4-trifluorobenzene over 1.5 to 2 hours. Critically, maintain the internal reaction temperature between 50-60°C.[8] If the reaction becomes too exothermic, slow the addition rate.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 60°C with continued stirring for an additional 3 hours to ensure complete conversion.[8]

-

Quenching and Isolation: Allow the mixture to cool to room temperature and then carefully pour it over a large volume of crushed ice with stirring. This will quench the reaction and cause the organic product to separate.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (if any was used for extraction) via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Alternative Pathway: Halogen Exchange (Halex) Reaction

A commercially viable and often higher-yielding alternative involves a two-step process starting from a less expensive chlorinated precursor. This method circumvents the direct nitration of the more valuable 1,2,4-trifluorobenzene.

-

Nitration of 2,4-Dichlorofluorobenzene: The process begins with the nitration of 2,4-dichlorofluorobenzene using mixed acid, analogous to the method described above. This reaction selectively yields 2,4-dichloro-5-fluoronitrobenzene with high purity (99.5%) and molar yield (98.0%).[8]

-

Fluorination via Halogen Exchange: The resulting 2,4-dichloro-5-fluoronitrobenzene undergoes a nucleophilic aromatic substitution (a Halex reaction). The two chlorine atoms are replaced by fluorine using an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMF or sulfolane, often with a phase-transfer catalyst.[8] This step produces the final target molecule, 2,4,5-trifluoronitrobenzene.

Caption: Figure 2: Two-Step Synthesis via Halex Reaction

This route is particularly advantageous in industrial settings as it utilizes more accessible starting materials and often provides better overall yields and selectivity.

Data Summary and Physicochemical Properties

The properties of the final product are crucial for its application and further reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃NO₂ | [1][2][9] |

| Molecular Weight | 177.08 g/mol | [1][9] |

| Appearance | Yellow liquid | [10][11] |

| CAS Number | 2105-61-5 | [1][2] |

| Density | 1.517 g/mL at 25 °C | |

| Refractive Index | n20/D 1.486 |

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of advanced pharmaceutical and materials science intermediates. While direct electrophilic nitration of 1,2,4-trifluorobenzene provides the most straightforward conceptual route, the two-step pathway involving nitration of a dichlorinated precursor followed by a Halex fluorination reaction often presents a more practical and economical approach for large-scale production.[8] Understanding the causality behind the reaction conditions—such as temperature control to manage exothermicity and the specific choice of reagents to drive regioselectivity—is paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this versatile fluorinated building block.

References

- Synthetic method of 1,2, 4-trifluorobenzene.

- 3,4,5-Trifluoronitrobenzene synthesis. ChemicalBook.

- How can 1,2,4-trichloro-5-nitrobenzene be synthesized?. Guidechem.

- This compound synthesis. ChemicalBook.

- Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene from 1,2,4,5-Tetrafluorobenzene: A Case of Unconventional Reactivity. Benchchem.

- 1,2,4,5-Tetrafluoro-3-nitrobenzene: A Versatile Reagent for Nucleophilic Aromatic Substitution in Organic Synthesis. Benchchem.

- This compound.

- This compound.

- A process for the preparation of 3,4,5-trifluoronitrobenzene.

- Benzene, 1,2,4-trifluoro-5-nitro-. NIST Chemistry WebBook.

- 1,2,4-Trifluoro-5-(2-nitroethyl)benzene. Benchchem.

- Fluorine in drug discovery: Role, design and case studies.

- 1,2,3-Trifluoro-5-nitrobenzene. ChemScene.

- Nitrobenzene – Knowledge and References. Taylor & Francis.

- 3,4,5-Trifluoronitrobenzene. ChemicalBook.

- Preparation method for 2,3,4-trifluoronitrobenzene.

- This compound. BLD Pharm.

- 1,2,3-Trifluoro-5-nitrobenzene. AiFChem.

- 1,2,4-Trifluorobenzene.

- EAS Nitr

- What is 1,2,4-Trifluorobenzene?. ChemicalBook.

- 3,4,5-Trifluoronitrobenzene 97. Sigma-Aldrich.

- 1,3,5-Trifluoro-2-nitrobenzene. CAS Common Chemistry.

Sources

- 1. This compound | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is 1,2,4-Trifluorobenzene?_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. 3,4,5-Trifluoronitrobenzene | 66684-58-0 [chemicalbook.com]

The Strategic Utility of 2,4,5-Trifluoronitrobenzene in Modern Drug Discovery: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluoronitrobenzene is a pivotal chemical intermediate whose value in pharmaceutical and agrochemical synthesis is anchored in its distinct structural and reactive properties. The strategic arrangement of three fluorine atoms and a nitro group on the benzene ring imparts a high degree of reactivity, particularly towards nucleophilic aromatic substitution, making it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of 2,4,5-Trifluoronitrobenzene, detailing its molecular structure, physicochemical and spectroscopic properties, established synthetic protocols, and mechanistic insights into its reactivity. Furthermore, it explores its critical role as a foundational building block in the development of high-value therapeutics, including fluoroquinolone antibiotics and dipeptidyl peptidase-4 (DPP-4) inhibitors. Safety protocols and handling procedures are also delineated to ensure its effective and safe utilization in a research and development setting.

Molecular Identity and Physicochemical Profile

2,4,5-Trifluoronitrobenzene is a light yellow to brown liquid at room temperature, recognized for its utility as a fluorinated intermediate in organic synthesis.[1] Its unique substitution pattern is the cornerstone of its chemical behavior and wide-ranging applications.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are critical:

-

Synonyms : 2,4,5-Trifluoronitrobenzene, 5-Nitro-1,2,4-trifluorobenzene

-

CAS Number : 2105-61-5

-

Molecular Formula : C₆H₂F₃NO₂

-

Molecular Weight : 177.08 g/mol

-

InChI Key : ROJNMGYMBLNTPK-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of 2,4,5-Trifluoronitrobenzene are essential for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Light yellow to brown clear liquid | [1] |

| Melting Point | -11 °C | |

| Boiling Point | 194-195 °C | |

| Density | 1.544 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4943 | |

| Flash Point | 89 °C (closed cup) |

Spectroscopic Characterization

The structural integrity of 2,4,5-Trifluoronitrobenzene is confirmed through various spectroscopic techniques. The data presented below serve as a benchmark for sample verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei provides a wealth of information.

| Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) and Multiplicity | Assignment | Reference(s) |

| ¹H NMR | ~8.06 | (ddd) | H-6 (proton ortho to NO₂) | [4] |

| ~7.28 | (ddd) | H-3 (proton meta to NO₂) | [4] | |

| ¹⁹F NMR | Varies | Complex F-F and F-H couplings are expected. The wide chemical shift range allows for clear distinction of each fluorine environment. | F-2, F-4, F-5 | [5][6] |

| ¹³C NMR | Varies | Large ¹JCF, and smaller ²JCF, ³JCF couplings are characteristic, leading to complex splitting patterns. | C1-C6 | [7][8] |

Note: Specific coupling constants for ¹H and ¹⁹F NMR can be complex due to second-order effects and require specialized analysis software for precise determination.[9]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy identifies key functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation data.

| Technique | Key Peaks / Features | Interpretation | Reference(s) |

| IR (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch | [10] |

| ~1600-1585 | Aromatic C=C stretch | [10] | |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch (NO₂) (Strong) | [11][12] | |

| ~1200-1000 | C-F stretch | [10] | |

| MS (EI) | m/z 177 | Molecular Ion [M]⁺ | [3] |

| m/z 147 | [M - NO]⁺ | [13] | |

| m/z 131 | [M - NO₂]⁺ | [13] | |

| m/z 91 | Tropylium-like ion from aromatic fragmentation | [14] |

Synthesis of 2,4,5-Trifluoronitrobenzene

The industrial synthesis of 2,4,5-Trifluoronitrobenzene is typically achieved through a two-step process starting from 2,4-dichlorofluorobenzene. This pathway is favored due to the availability of the starting material and the robust nature of the reactions.

Synthetic Workflow

The synthesis involves an initial nitration followed by a halogen exchange (Halex) reaction.

Caption: Workflow for the synthesis of 2,4,5-Trifluoronitrobenzene.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature and should be performed by trained chemists with appropriate safety precautions.[15]

Step 1: Nitration of 2,4-Dichlorofluorobenzene

-

Charge a suitable reaction vessel with 2,4-dichlorofluorobenzene (1.0 equiv).

-

Prepare a nitrating mixture of fuming nitric acid (1.0-1.2 equiv) and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the reactor at a controlled temperature (e.g., 60 °C).

-

Causality: The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for electrophilic aromatic substitution on the moderately deactivated starting material.

-

-

Maintain the reaction at temperature for 2-3 hours after the addition is complete, monitoring by GC or TLC until starting material is consumed.

-

Allow the layers to separate. Carefully separate the organic layer from the acidic aqueous layer.

-

Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.

-

The resulting crude 2,4-dichloro-5-fluoronitrobenzene is typically of sufficient purity (>99%) to be used directly in the next step.

Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene

-

Charge a reactor equipped with a distillation setup with the crude 2,4-dichloro-5-fluoronitrobenzene (1.0 equiv) and a high-boiling polar aprotic solvent such as sulfolane.

-

Heat the mixture (e.g., to 100 °C) under reduced pressure to remove any residual water.

-

Causality: The fluorination reaction is highly sensitive to water, which can deactivate the potassium fluoride. Anhydrous conditions are critical for high yield.

-

-

Add spray-dried potassium fluoride (a molar excess, e.g., 2.2 equiv) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.01-0.02 equiv).

-

Causality: Spray-dried KF provides a high surface area for the reaction. The phase-transfer catalyst facilitates the transport of the fluoride anion from the solid KF surface into the organic phase, where it can act as a nucleophile.

-

-

Heat the reaction mixture to 170-180 °C. The two chlorine atoms are substituted by fluorine via a nucleophilic aromatic substitution mechanism.

-

Monitor the reaction by GC. Upon completion (typically when the starting material is <3%), the product is isolated by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,4,5-trifluoronitrobenzene is dominated by the powerful electron-withdrawing effect of the nitro group, which strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) .[16]

The SₙAr Mechanism and Regioselectivity

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized onto the oxygen atoms of the nitro group. In the second, typically fast step, the leaving group is eliminated, restoring the aromaticity of the ring.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity: The fluorine atom at the C-4 position (para to the nitro group) is the most activated and will be preferentially substituted by nucleophiles. This is because the negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group when the attack occurs at the ortho or para positions, providing significant stabilization. The fluorine at C-2 (ortho to the nitro group) is the next most reactive site.

Applications in Drug Discovery and Development

2,4,5-Trifluoronitrobenzene is a key building block for several important classes of pharmaceuticals, leveraging its predictable SₙAr reactivity.[17]

Case Study: Synthesis of Fluoroquinolone Antibiotics

Fluoroquinolones, such as Ciprofloxacin, are a major class of broad-spectrum antibiotics. The core quinolone structure is often assembled using precursors derived from poly-fluorinated benzene derivatives. While many routes exist, a common strategy involves the reaction of a fluorinated benzoyl derivative with an acrylate equivalent, followed by cyclization and substitution with a piperazine moiety. 2,4,5-Trifluoronitrobenzene can be converted to 2,4,5-trifluorobenzoic acid, a direct precursor for this synthesis.

The key transformation involves the displacement of the C-4 fluorine by the secondary amine of piperazine, a classic SₙAr reaction that forms the final active drug molecule.

Caption: Synthetic pathway from 2,4,5-Trifluoronitrobenzene to Fluoroquinolones.

Case Study: Intermediate for Sitagliptin (Januvia®)

Sitagliptin is a leading treatment for type 2 diabetes that functions by inhibiting the DPP-4 enzyme.[18][19] A critical intermediate in many commercial syntheses of sitagliptin is 2,4,5-trifluorophenylacetic acid .[15] This intermediate is prepared directly from 2,4,5-trifluoronitrobenzene.

A patented method describes the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate.[19][20] In this SₙAr reaction, the malonate anion displaces the highly activated fluorine at C-4. Subsequent hydrolysis, decarboxylation, and reduction of the nitro group lead to the desired phenylacetic acid derivative, which is then carried forward to construct the final chiral amine of sitagliptin.

Caption: Synthesis of a key Sitagliptin precursor from 2,4,5-Trifluoronitrobenzene.

Safety, Handling, and Storage

As a senior scientist, ensuring the safe handling of all laboratory reagents is paramount. 2,4,5-Trifluoronitrobenzene is a hazardous substance and requires strict adherence to safety protocols.

Hazard Identification

The compound is classified with the following hazard statements:

-

H300 : Fatal if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

It is designated with the GHS06 (Skull and Crossbones) pictogram.

Recommended Handling Procedures

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection : Wear a lab coat. For larger quantities, impervious protective clothing may be necessary.

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored in a secure area designated for toxic materials, away from incompatible substances like strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

2,4,5-Trifluoronitrobenzene stands as a testament to the power of strategic fluorination in designing versatile chemical building blocks. Its predictable and highly efficient reactivity in nucleophilic aromatic substitution reactions, driven by the synergistic effects of its fluoro and nitro substituents, has cemented its role in the synthesis of complex, high-value molecules. For drug development professionals, a thorough understanding of its properties, reactivity, and handling is not merely academic but a practical necessity for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Chem-Impex. 2,4,5-Trifluoronitrobenzene.

-

Sigma-Aldrich. 2,4,5-Trifluoronitrobenzene 99%.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018.

-

Google Patents. CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

-

ResearchGate. Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. Published August 6, 2025.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

-

Google Patents. Synthetic method of sitagliptin intermediate 2,4,5-trifluorophenylacetic acid.

-

ChemicalBook. This compound(2105-61-5) 1H NMR spectrum.

-

Google Patents. CN103012111B - A kind of preparation method of 2,4,5-trifluoro benzene acetic acid.

-

Der Pharma Chemica. Ciprofloxacin: A Two Step Process.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Updated August 29, 2023.

-

Frontiers. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Published October 6, 2021.

-

Eureka | Patsnap. Preparation method 2,4,5-trifluorophenylacetic acid.

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Published July 30, 2014.

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Published December 18, 2017.

-

PMC - PubMed Central. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition.

-

PubChem. This compound.

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Published October 9, 2007.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Updated January 1, 2025.

-

Table of Characteristic IR Absorptions.

-

Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.

-

PMC - NIH. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Published January 4, 2023.

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Published September 20, 2018.

-

Chem-Impex. 2,4,5-Trifluoronitrobenzene.

-

PubChem. 2,4-Difluoronitrobenzene.

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection.

-

Eureka | Patsnap. Synthetic method for 1,2,4-trifluorobenzene.

-

Specac Ltd. Interpreting Infrared Spectra.

-

NIH. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Published June 20, 2023.

-

NIST WebBook. Benzene, 1,2,4-trifluoro-5-nitro-.

-

ChemicalBook. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) 1H NMR spectrum.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

- 4. This compound(2105-61-5) 1H NMR [m.chemicalbook.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. azom.com [azom.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]

- 16. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 17. chemimpex.com [chemimpex.com]

- 18. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]

Physical and chemical properties of 5-Nitro-1,2,4-trifluorobenzene

An In-depth Technical Guide to 5-Nitro-1,2,4-trifluorobenzene

Introduction: A Versatile Fluorinated Building Block

5-Nitro-1,2,4-trifluorobenzene (CAS No. 2105-61-5) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced chemical synthesis.[1][2] Its unique molecular architecture, featuring a nitro group and multiple fluorine atoms on a benzene ring, imparts a distinct reactivity profile that is highly sought after in the fields of pharmaceutical development, agrochemical innovation, and material science.[3] The presence of the strongly electron-withdrawing nitro group, combined with the electronegative fluorine atoms, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for constructing complex molecular entities.[4][5]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic properties of the molecule.[6][7] Similarly, the nitro group is a key pharmacophore in various therapeutic agents and a versatile functional group that can be readily transformed into other functionalities, such as amines.[8][9] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 5-Nitro-1,2,4-trifluorobenzene, offering field-proven insights for its effective utilization in research and development.

Core Physical and Chemical Characteristics

A thorough understanding of the fundamental properties of 5-Nitro-1,2,4-trifluorobenzene is essential for its proper handling, storage, and application in chemical reactions.

Physical Properties

The compound is a light yellow to brown clear liquid under standard conditions.[1] Its key physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2105-61-5 | [1][2] |

| Molecular Formula | C₆H₂F₃NO₂ | [1][2][10][11] |

| Molecular Weight | 177.08 g/mol | [1][2][10][11] |

| Appearance | Clear, light yellow to brown liquid | [1][12] |

| Melting Point | -11 °C | [1] |

| Boiling Point | 194-195 °C | [1] |

| Density | 1.544 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.493 - 1.495 | [1] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |

Molecular Structure and Spectroscopic Profile

The structural arrangement of atoms dictates the molecule's reactivity and physical behavior.

Molecular Structure Diagram

Caption: Key steps in the Nucleophilic Aromatic Substitution (S(N)Ar) reaction.

This reactivity makes 5-Nitro-1,2,4-trifluorobenzene an excellent precursor for introducing a wide range of functionalities, including amines, ethers, and thioethers, which are common moieties in pharmaceutical and agrochemical compounds. [3][4]

Synthesis Protocol

A common industrial synthesis route involves a multi-step process starting from 2,4-dichlorofluorobenzene. [13][14]This method avoids the challenges associated with the direct nitration of more fluorinated benzenes, which can lead to undesired side reactions. [15]

Synthesis Workflow Diagram

Caption: A two-step synthesis starting from 2,4-dichlorofluorobenzene.

Step-by-Step Synthesis Methodology

The following protocol is based on established synthetic methods. [13][14]All operations must be performed by trained personnel in a controlled laboratory environment.

Step 1: Nitration of 2,4-Dichlorofluorobenzene

-

Setup: Charge a suitable reaction vessel with 2,4-dichlorofluorobenzene.

-

Reagent Preparation: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the reaction vessel while maintaining the temperature at approximately 60°C.

-

Incubation: After the addition is complete, maintain the reaction temperature for several hours to ensure completion.

-

Workup: Allow the mixture to cool and separate the layers. Wash the organic layer with water and a mild base to neutralize residual acid.

-

Isolation: Separate the organic layer to obtain 2,4-dichloro-5-fluoronitrobenzene. [13] Step 2: Fluorination of 2,4-Dichloro-5-fluoronitrobenzene

-

Setup: In a new reaction vessel, combine the 2,4-dichloro-5-fluoronitrobenzene from Step 1 with a high-boiling point solvent like sulfolane.

-

Dehydration: Heat the mixture under reduced pressure to remove any water.

-

Reagents: Add spray-dried potassium fluoride (KF) as the fluorinating agent and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). [13]4. Reaction: Heat the mixture to 170-180°C. Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction mixture and purify the product by rectification (distillation) to yield 5-Nitro-1,2,4-trifluorobenzene. [13]

Applications in Research and Development

The unique properties of 5-Nitro-1,2,4-trifluorobenzene make it a valuable tool for chemists.

-

Pharmaceutical Development: As a fluorinated building block, it is used in the synthesis of complex pharmaceutical intermediates. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be reduced to an amine, providing a key point for further molecular elaboration. [3][6][7]* Agrochemical Synthesis: It serves as a precursor for various pesticides and herbicides, where the trifluoronitrophenyl moiety is a common feature in biologically active molecules. [3]* Material Science: The compound is used in the development of advanced polymers and specialty coatings, where its incorporation can improve thermal stability and chemical resistance. [3]

Safety, Handling, and Storage

5-Nitro-1,2,4-trifluorobenzene is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

-

Toxicity: Fatal if swallowed. [2]Harmful in contact with skin or if inhaled. [16]* Irritation: Causes serious skin and eye irritation. [2][12]May cause respiratory irritation. [12]* Flammability: Combustible liquid. [17]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [12][18]2. Avoid Contact: Prevent contact with skin, eyes, and clothing. [17][18]Avoid breathing mist or vapors. [12][17]3. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield. * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). * Body Protection: Wear a lab coat or protective suit. [12] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors. 4. Ignition Sources: Keep away from heat, sparks, and open flames. [16][17]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12][18]Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [17]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [17]* If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention. [12][17]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [12]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. [12][17]

Conclusion

5-Nitro-1,2,4-trifluorobenzene is a cornerstone intermediate for the synthesis of advanced functional molecules. Its well-defined physical properties and predictable chemical reactivity, dominated by nucleophilic aromatic substitution, provide chemists with a reliable platform for molecular design. By understanding its characteristics and adhering to strict safety protocols, researchers and developers can effectively leverage this compound to drive innovation in medicine, agriculture, and materials science.

References

-

1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012. (n.d.). PubChem. Retrieved December 26, 2025, from [Link]

-

Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange. Retrieved December 26, 2025, from [Link]

-

Benzene, 1,2,4-trifluoro-5-nitro-. (n.d.). NIST WebBook. Retrieved December 26, 2025, from [Link]

-

This compound. (n.d.). GSRS. Retrieved December 26, 2025, from [Link]

-

3,4,5-Trifluoronitrobenzene: A Key Intermediate in Chemical Innovation. (n.d.). ChemWhat. Retrieved December 26, 2025, from [Link]

-

Synthetic method for 1,2,4-trifluorobenzene. (2019, November 26). Eureka | Patsnap. Retrieved December 26, 2025, from [Link]

-

3,4,5-Trifluoronitrobenzene CAS#: 66684-58-0. (n.d.). ChemWhat. Retrieved December 26, 2025, from [Link]

-

Benzene, 1,2,4-trifluoro-5-nitro-. (n.d.). NIST WebBook. Retrieved December 26, 2025, from [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016, January 21). ResearchGate. Retrieved December 26, 2025, from [Link]

-

5-Nitrobenzotrifluoride. (n.d.). CAS Common Chemistry. Retrieved December 26, 2025, from [Link]

-

Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. Retrieved December 26, 2025, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved December 26, 2025, from [Link]

-

Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved December 26, 2025, from [Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene. (n.d.). Google Patents.

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved December 26, 2025, from [Link]

-

1,2,4-Trifluorobenzene | C6H3F3 | CID 67773. (n.d.). PubChem. Retrieved December 26, 2025, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. Retrieved December 26, 2025, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved December 26, 2025, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. (n.d.). International Journal of Science and Research. Retrieved December 26, 2025, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved December 26, 2025, from [Link]

-

Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved December 26, 2025, from [Link]

Sources

- 1. This compound | 2105-61-5 [chemicalbook.com]

- 2. This compound | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. vapourtec.com [vapourtec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. svedbergopen.com [svedbergopen.com]

- 10. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Synthetic method for 1,2,4-trifluorobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

Navigating the Chemical Landscape: A Query for Clarity on C6H2F3NO2

A deep dive into the chemical formula C6H2F3NO2 reveals a landscape of structural ambiguity. Before a comprehensive technical guide can be developed, clarification of the precise chemical identity is essential. This document outlines the initial findings and presents potential candidates for the intended topic, inviting collaboration to ensure the subsequent guide is both accurate and relevant.

Initial searches for a compound with the molecular formula C6H2F3NO2 did not yield a single, commonly recognized chemical entity. The combination of atoms suggests a variety of possible isomers, each with unique properties and potential applications. Without a definitive structure or IUPAC name, a detailed technical guide would be speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals.

Several closely related compounds were identified during the preliminary investigation, which may provide context or point towards the intended subject of this guide. These include:

-

Fluorinated Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry. The addition of fluorine and a nitro group could lead to compounds like a trifluoronitropyridine. For instance, 2,3,6-Trifluoro-5-nitropyridine (C5HF3N2O2) is a known compound. While the molecular formula differs slightly, its structural class is a strong possibility for the intended topic. The incorporation of fluorine into pyridine-based molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1]

-

Other Aromatic Systems: The formula could also represent a substituted benzene ring or another heterocyclic system. The precise arrangement of the fluorine atoms and the nitro group relative to each other and to any other substituents would define the specific isomer and its chemical behavior.

To proceed with the development of an in-depth technical guide that meets the rigorous standards of the scientific community, we invite the user to provide clarification on the specific compound of interest. The following information would be invaluable:

-

The IUPAC name of the compound.

-

The CAS (Chemical Abstracts Service) number.

-

A chemical structure or SMILES string.

Once the exact identity of C6H2F3NO2 is established, a comprehensive guide will be developed, adhering to the highest standards of scientific accuracy and providing actionable insights for professionals in the field. This guide will explore:

-

Detailed Physicochemical Properties: Including molecular weight, melting/boiling points, solubility, and spectral data.

-